molecular formula C15H22N2O2Si B12092182 1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No.: B12092182
M. Wt: 290.43 g/mol
InChI Key: QGFVSOFQGQPWEY-UHFFFAOYSA-N
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Description

1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of a base, such as triethylamine, and solvents like ethanol .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is unique due to its specific spiro structure and the presence of the trimethylsilylethoxymethyl group

Properties

IUPAC Name

1'-(2-trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2Si/c1-20(2,3)10-9-19-11-17-13-12(5-4-8-16-13)15(6-7-15)14(17)18/h4-5,8H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVSOFQGQPWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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